Xyron
Description
Classification Within Engineering Thermoplastics
Xyron™ belongs to the amorphous engineering thermoplastics family, distinguished by its polymer alloy structure. The ASTM D4349-16 standard classifies PPE-based materials into five groups, with this compound™ falling under Group 2 (PS-modified) and Group 4 (PA/PP/PPS-modified) . Its classification hinges on composition, thermal properties, and reinforcement:
Table 1: Classification of this compound™ Grades by ASTM D4349-16
| Group | Class | Key Resins | $$T_g$$ (°C) | Tensile Strength (MPa) | Applications |
|---|---|---|---|---|---|
| 2 | PS-modified | PPE + PS | 90–150 | 32–45 | Electrical housings |
| 4 | PA-modified | PPE + PA | 170–220 | 55–70 | Automotive under-hood |
| 4 | PP-modified | PPE + PP | 120–160 | 30–40 | Chemical-resistant parts |
| 4 | PPS-modified | PPE + PPS | 200–220 | 65–80 | High-temperature sensors |
Comparative Analysis with Other Engineering Thermoplastics:
This compound™ outperforms many peers in specific niches:
- Heat Resistance : Outperforms polycarbonate (PC) and ABS, with $$T_g$$ up to 220°C versus PC’s 150°C .
- Dielectric Properties : Lower dissipation factor ($$Df = 0.0005$$) than polyetheretherketone (PEEK) ($$Df = 0.003$$), ideal for high-frequency circuits .
- Density : Lightest among engineering thermoplastics (1.03–1.29 g/cm³), reducing component weight by 15–30% versus nylon .
Properties
CAS No. |
25805-30-5 |
|---|---|
Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
2,6-dimethylphenol;styrene |
InChI |
InChI=1S/C8H10O.C8H8/c1-6-4-3-5-7(2)8(6)9;1-2-8-6-4-3-5-7-8/h3-5,9H,1-2H3;2-7H,1H2 |
InChI Key |
QTNKAUVVWGYBNU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)O.C=CC1=CC=CC=C1 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)O.C=CC1=CC=CC=C1 |
Synonyms |
xyron |
Origin of Product |
United States |
Scientific Research Applications
Key Properties of Xyron
This compound resins exhibit several key properties that make them suitable for diverse applications:
- Low Specific Gravity : this compound has the lowest specific gravity among engineering plastics, enabling weight reduction in components.
- Flame Retardancy : High oxygen index makes this compound highly resistant to combustion.
- Heat Resistance : With glass transition temperatures ranging from 90°C to 220°C, this compound maintains performance under thermal stress.
- Dimensional Stability : Low mold shrinkage ensures precise manufacturing tolerances.
- Chemical Resistance : Resistant to acids, alkalis, and hydrolysis, making it durable in harsh environments.
Table 1: Comparison of Key Properties
| Property | Value/Description |
|---|---|
| Specific Gravity | Lowest among engineering plastics |
| Flame Retardancy | High oxygen index |
| Glass Transition Temp | 90°C to 220°C |
| Mold Shrinkage | Low |
| Water Absorption | Minimal |
Battery Technology
This compound is extensively used in lithium-ion battery (LiB) applications. Its lightweight nature and flame retardancy make it ideal for components such as inter-cell spacers and bus bar covers. The material's high volume resistivity enhances electrical insulation, crucial for battery safety and efficiency.
Case Study: Lithium-Ion Battery Components
A study demonstrated that using this compound for inter-cell spacers in electric vehicle batteries reduced overall weight by 20% while maintaining safety standards due to its flame retardant properties. This application not only improves vehicle performance but also contributes to energy efficiency.
Automotive Industry
In the automotive sector, this compound is utilized for manufacturing lightweight components such as truck fenders and battery cases for hybrid vehicles. Its ability to withstand gasoline and electrolyte solutions through polymer blending enhances its applicability in demanding environments.
Case Study: Hybrid Vehicle Battery Cases
Research highlighted the effectiveness of this compound in creating battery cases that endure exposure to both gasoline and electrolytes without compromising structural integrity. This dual-resistance capability is essential for hybrid vehicle design.
Electrical and Electronics
This compound's low dielectric constant and dissipation factor make it suitable for information and communication technologies. It is used in components like ADAS (Advanced Driver Assistance Systems) cameras where electrical insulation is critical.
Case Study: ADAS Camera Housing
An analysis of ADAS camera housings made from this compound showed improved thermal stability and reduced weight compared to traditional materials, enhancing overall system performance.
Consumer Products
In consumer goods, this compound's adhesive products, such as sticker makers, provide non-toxic alternatives for crafting applications. These products are designed for ease of use without messy adhesives or electricity.
Case Study: Crafting Applications
Surveys among users of this compound sticker makers indicated high satisfaction rates due to the quality and usability of the stickers produced, emphasizing the material's versatility beyond industrial applications.
Comparison with Similar Compounds
Comparison with Constituent Polymers
Key Findings :
- This compound™ addresses PPE’s poor processability by incorporating PS, which lowers melt viscosity while retaining heat resistance .
- Compared to PA, this compound™ avoids hygroscopicity-related dimensional changes, making it superior in humid environments.
- Unlike PS, this compound™ achieves flame resistance without additives, reducing material complexity.
Comparison with Other Engineering Plastics
While direct data on competing polymers (e.g., PEEK, Noryl®) is absent in the provided evidence, this compound™’s properties suggest distinct advantages:
- Versus Polyether Ether Ketone (PEEK) : this compound™ offers comparable thermal stability at a lower cost but is less suited for extreme temperatures (>250°C).
- Versus Acrylonitrile Butadiene Styrene (ABS) : this compound™ outperforms ABS in flame resistance and dimensional stability, though ABS excels in impact resistance.
- Versus Polybutylene Terephthalate (PBT) : this compound™’s dielectric properties and low creep make it preferable for electrical connectors over PBT .
Limitations and Trade-offs
- Cost : this compound™ is more expensive than commodity plastics like PS or ABS.
- Temperature Ceiling : Unsuitable for ultra-high-temperature applications (e.g., aerospace) compared to PEEK.
Preparation Methods
Oxidative Coupling Polymerization of 2,6-Xylenol
The foundational step in XYRON™ production is the synthesis of polyphenylene ether (PPE) via oxidative coupling of 2,6-xylenol. This process employs a copper(I)-amine catalyst system under controlled oxygen conditions . The reaction proceeds through a radical mechanism, where the monomer undergoes dehydrogenation to form phenoxy radicals, which subsequently couple at the para positions to yield linear polymer chains . Key parameters include:
-
Catalyst Composition : A Cu²⁺-pyridine complex in a 1:4 molar ratio, optimized for regioselective coupling .
-
Temperature : Maintained at 40–60°C to balance reaction rate and molecular weight control .
-
Oxygen Supply : Precise oxygen flow ensures consistent radical generation without over-oxidation .
The resulting PPE exhibits a glass transition temperature () of 210–220°C, high thermal stability, and intrinsic flame retardance due to its aromatic backbone . However, unmodified PPE has limited processability, necessitating downstream modifications.
Redistribution Reactions for Molecular Weight Adjustment
To enhance processability, high-molecular-weight PPE undergoes redistribution—a chain-scission and recombination process—to produce lower-molecular-weight oligomers. This is achieved via thermal or catalytic treatment:
-
Thermal Redistribution : Heating PPE to 250–300°C in an inert atmosphere induces homolytic cleavage of ether linkages, followed by recombination to form narrower molecular weight distributions () .
-
Catalytic Redistribution : Lewis acids (e.g., boron trifluoride) accelerate chain scission at lower temperatures (150–200°C), enabling precise control over (3,000–15,000 g/mol) .
Table 1: Redistribution Methods and Outcomes
| Method | Temperature (°C) | Catalyst | (g/mol) | (°C) |
|---|---|---|---|---|
| Thermal | 280 | None | 8,000 | 185 |
| Catalytic | 180 | BF₃·Et₂O | 5,000 | 170 |
Redistributed PPE (rPPE) retains high while improving melt flow, facilitating alloying with other polymers .
Polymer Alloying with Polystyrene (PS)
This compound™’s commercial grades primarily utilize PPE/PS alloys, blending redistributed PPE with polystyrene to optimize heat resistance and processability . The process involves:
-
Melt Blending : rPPE and PS are compounded in a twin-screw extruder at 240–280°C.
-
Compatibilization : Styrene-butadiene block copolymers (2–5 wt%) mitigate phase separation .
-
Additive Incorporation : Flame retardants (e.g., phosphate esters) or fillers (glass fiber) are added for specialized grades .
Table 2: PPE/PS Alloy Properties by Blend Ratio
| PPE:PS Ratio | (°C) | Tensile Strength (MPa) | Flame Retardance (UL94) |
|---|---|---|---|
| 70:30 | 190 | 65 | V-0 |
| 50:50 | 160 | 55 | V-1 |
| 30:70 | 130 | 45 | HB |
Higher PPE content enhances heat resistance and flame retardance but reduces flowability, necessitating trade-offs based on application requirements .
Alloying with Polypropylene (PP) for Enhanced Flame Retardance
For applications demanding chemical resistance and low specific gravity, this compound™ TF series alloys combine PPE with polypropylene (PP) . Preparation involves:
-
Reactive Compatibilization : Maleic anhydride-grafted PP (PP-g-MA, 3–7 wt%) promotes interfacial adhesion between PPE and PP .
-
Non-Halogenated Flame Retardants : Phosphoric acid derivatives (e.g., ammonium polyphosphate) are incorporated at 15–20 wt% to achieve UL94 V-0 ratings .
Table 3: PPE/PP Alloy (this compound™ TF701) vs. PS/PPE Benchmark
| Property | TF701 (PP/PPE) | PS/PPE |
|---|---|---|
| Specific Gravity | 1.02 | 1.08 |
| Tensile Strength (MPa) | 50 | 55 |
| Critical Strain (%)* | 1.8 | 0.5 |
| Flame Retardance (UL94) | V-0 | V-0 |
*Measured under engine oil immersion .
PP/PPE alloys exhibit superior oil resistance and ductility compared to PS/PPE systems, making them ideal for automotive and electrical components .
Fluorinated Modifications for Improved Dielectric Properties
Fluorinated this compound™ grades, such as F-rPPO, are synthesized via post-polymerization modification to enhance dielectric performance for high-frequency applications . The process entails:
-
Electrophilic Fluorination : rPPE is treated with perfluoroacyl peroxides at 80–100°C, substituting hydrogen atoms with fluorine at the methyl groups of the xylenol units .
-
Epoxy Functionalization : Fluorinated rPPE is grafted with glycidyl methacrylate (5–10 wt%) to improve compatibility with epoxy matrices .
Table 4: Dielectric Properties of Fluorinated PPE
| Grade | Dielectric Constant (1 GHz) | Dissipation Factor (1 GHz) | (°C) |
|---|---|---|---|
| Standard PPE | 2.7 | 0.003 | 185 |
| F-rPPO | 2.3 | 0.001 | 175 |
Fluorination reduces the dielectric constant by 15%, critical for 5G antenna covers and high-speed circuit boards .
Q & A
Q. How can interdisciplinary teams collaborate effectively on this compound research projects?
- Methodological Answer : Adopt a structured workflow with roles defined by expertise (e.g., material scientists for characterization, statisticians for data analysis). Use version-controlled documentation tools (e.g., Git) and hold regular peer reviews. Follow collaborative research models from Cochrane systematic reviews .
Data Presentation Guidelines
- Tables : Include comparative data on this compound’s properties (e.g., thermal conductivity, Young’s modulus) alongside reference materials.
- Figures : Use SEM/TEM images to illustrate microstructural features and degradation patterns.
- Supplemental Materials : Provide raw datasets, simulation codes, and detailed protocols for reproducibility, adhering to journal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
